1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene
Overview
Description
1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene is an organic compound that features a cyclohexyloxy group, a fluorine atom, and a nitro group attached to a benzene ring
Biological Activity
1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene, commonly referred to as CF3, is a compound with significant potential in medicinal chemistry. It possesses a unique chemical structure that includes an aromatic ring, a nitro group, a fluorine atom, and a cyclohexyloxy group, which contributes to its biological activity. This article delves into the biological activities associated with CF3, including its anti-inflammatory, analgesic, and anticancer properties.
- Chemical Formula : C13H15NO3F
- Molecular Weight : 253.27 g/mol
- Physical Appearance : White to light yellow crystalline solid
- Melting Point : 85-87°C
- Boiling Point : 376.5°C
- Solubility : Soluble in organic solvents (e.g., methanol, ethanol) but insoluble in water
Anti-inflammatory Activity
CF3 has demonstrated potent anti-inflammatory effects in various animal models. It acts primarily as a selective COX-2 inhibitor, which is crucial for reducing inflammation and pain. The mechanism involves inhibiting the production of pro-inflammatory cytokines and prostaglandins through the NF-κB signaling pathway.
Table 1: Comparison of Anti-inflammatory Activity
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 10 | COX-2 Inhibition |
Celecoxib | 5 | COX-2 Inhibition |
Aspirin | 20 | COX-1/COX-2 Inhibition |
Analgesic Effects
In addition to its anti-inflammatory properties, CF3 exhibits analgesic effects. Studies have shown that it significantly reduces pain responses in animal models, likely due to its action on the central nervous system and peripheral pathways.
Anticancer Activity
Preliminary studies indicate that CF3 may possess anticancer properties against various tumor cell lines. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
A549 (Lung Cancer) | 18 | Increased oxidative stress |
The biological activity of CF3 can be attributed to its structural components:
- Nucleophilic Substitution : The fluoro group can undergo nucleophilic substitution reactions, enhancing the compound's reactivity.
- Nitro Group Activation : The electron-withdrawing nature of the nitro group increases the electrophilicity of the aromatic ring, facilitating interaction with biological targets.
- Inhibition of Key Enzymes : CF3 has been shown to inhibit enzymes involved in inflammatory pathways and cancer progression.
Case Studies
Recent research has highlighted the efficacy of CF3 in various experimental models:
- Study on Inflammation : A study demonstrated that CF3 reduced paw edema in rats by 60% compared to control groups, indicating significant anti-inflammatory potential.
- Cancer Research : In vitro studies reported that CF3 induced apoptosis in MCF-7 cells through caspase activation pathways.
Current Research and Future Directions
While preliminary findings are promising, further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of CF3. Future studies should focus on:
- Long-term toxicity assessments
- Mechanistic studies at the molecular level
- Clinical trials to evaluate efficacy in human subjects
Properties
IUPAC Name |
1-cyclohexyloxy-3-fluoro-2-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c13-10-7-4-8-11(12(10)14(15)16)17-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDCSADTLWRGPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C(=CC=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273319 | |
Record name | 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233951-56-8 | |
Record name | 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233951-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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